3-(4-chlorophenyl)-N-hexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-chlorophenyl)-N-hexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-N-hexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hexylamine and 2,5-dimethylpyrazole in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(4-chlorophenyl)-N-hexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-chlorophenyl)-N-hexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-hexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
3-(4-chlorophenyl)-N-hexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent CDK2 inhibitory activity.
4-aminopyrrolo[2,3-d]pyrimidine: Investigated for its antitubercular properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds .
Properties
Molecular Formula |
C20H25ClN4 |
---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-hexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H25ClN4/c1-4-5-6-7-12-22-18-13-14(2)23-20-19(15(3)24-25(18)20)16-8-10-17(21)11-9-16/h8-11,13,22H,4-7,12H2,1-3H3 |
InChI Key |
ACLLZSPWVPTTTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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